molecular formula C7H12O3 B077428 Methyl 5-oxohexanoate CAS No. 13984-50-4

Methyl 5-oxohexanoate

Cat. No. B077428
Key on ui cas rn: 13984-50-4
M. Wt: 144.17 g/mol
InChI Key: AVVPOKSKJSJVIX-UHFFFAOYSA-N
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Patent
US07122572B2

Procedure details

Calix[4]pyrrole meso-monoester 3. 4-Acetylbutyric acid (3.8 g, 29 mmol) was dissolved in methanol (50 mL) in a 100 mL round bottomed flask with magnetic stirring. Concentrated hydrochloric acid (1 mL, 37%) was added and the mixture heated at reflux for 12 hr. The solvent was then removed in vacuo and the residue redissolved in dichloromethane (50 mL). The solution was then washed with saturated NaHCO3 (aq) solution (2×50 mL) and then brine (1×100 mL). The organic layer was separated and then dried over MgSO4 and reduced in vacuo to give the methyl ester, methyl-4-acetylbutyrate, as a yellow oil (3.5 g, 24.3 mmol) corresponding to a yield of 84%. 1H NMR (CDCl3) 3.64 (s, 3, OCH3), 2.49 (t, J=7.2 Hz, 2, CH2), 2.32 (t, J =7.2 Hz, 2, CH2), 2.12 (s, 3, CH3), 1.86 (m, 2, CH2). 13C NMR (CDCl3) 207.0, 172.8, 50.7, 41.7, 32.3, 29.1, 18.25. CI MS m/z @ 145 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1C2NC(=CC=2)CC2NC(=CC=2)CC2NC(=CC=2)CC2NC1=CC=2.[C:25]([CH2:28][CH2:29][CH2:30][C:31]([OH:33])=[O:32])(=[O:27])[CH3:26].Cl>CO>[CH3:1][O:32][C:31](=[O:33])[CH2:30][CH2:29][CH2:28][C:25](=[O:27])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5
Step Two
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)CCCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in dichloromethane (50 mL)
WASH
Type
WASH
Details
The solution was then washed with saturated NaHCO3 (aq) solution (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(CCCC(C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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